Paliperidone E-oxime

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

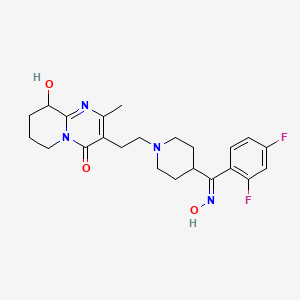

Paliperidone E-oxime is a chemical compound with the molecular formula C23H28F2N4O3 and a molecular weight of 446.5 g/mol . It is a derivative of paliperidone, which is an active metabolite of risperidone, a well-known antipsychotic drug. This compound is primarily used in pharmaceutical research and development.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Paliperidone E-oxime involves the reaction of paliperidone with hydroxylamine hydrochloride in the presence of a base such as calcium oxide . The reaction typically occurs under mild heating conditions to facilitate the formation of the oxime group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Paliperidone E-oxime undergoes various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form nitrile derivatives.

Reduction: The oxime group can be reduced to form amine derivatives.

Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common nucleophiles include halides and amines.

Major Products Formed

Oxidation: Nitrile derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Paliperidone E-oxime has several scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.

Biology: Studied for its potential biological activities and interactions with biological targets.

Medicine: Investigated for its potential therapeutic effects and as a precursor for the development of new antipsychotic drugs.

Mecanismo De Acción

The mechanism of action of Paliperidone E-oxime is similar to that of paliperidone. It primarily acts as an antagonist at dopamine D2 and serotonin 5HT2A receptors in the brain. This dual antagonism helps in modulating neurotransmitter activity, which is beneficial in the treatment of schizophrenia and other psychotic disorders .

Comparación Con Compuestos Similares

Similar Compounds

Paliperidone: The parent compound of Paliperidone E-oxime, used as an antipsychotic drug.

Risperidone: The precursor to paliperidone, also used as an antipsychotic drug.

Paliperidone Palmitate: A long-acting injectable form of paliperidone.

Uniqueness

This compound is unique due to the presence of the oxime group, which imparts different chemical and physical properties compared to its parent compound, paliperidone. This modification can influence its pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for research and development .

Actividad Biológica

Paliperidone E-oxime is a derivative of paliperidone, a second-generation antipsychotic primarily used in the treatment of schizophrenia. This compound has garnered interest for its potential biological activities and interactions with various biological targets. The following sections detail its mechanism of action, pharmacokinetics, biochemical pathways, and relevant case studies.

Target Receptors

this compound primarily targets the dopamine D2 and serotonin 5-HT2A receptors. This dual action is similar to its parent compound, risperidone, allowing it to modulate dopaminergic and serotonergic signaling pathways effectively.

Biochemical Pathways

The compound influences several biochemical pathways associated with neurotransmission. It is believed to regulate cellular signaling pathways linked to dopamine and serotonin, affecting mood and psychotic symptoms. Additionally, it may induce mitochondrial protein expression changes that are similar to those observed with lithium, suggesting potential mood-stabilizing properties .

Pharmacokinetics

This compound exhibits a pharmacokinetic profile characterized by a slow release and a long half-life. The pharmacokinetics of paliperidone itself indicate that it has an oral bioavailability of approximately 28% , with peak plasma concentrations reached within 24 hours after administration. The terminal half-life is around 23 hours , which supports once-daily dosing regimens .

Chemical Reactions

This compound can undergo various chemical transformations:

- Oxidation : The oxime group can be oxidized to form nitrile derivatives.

- Reduction : It can be reduced to form amine derivatives.

- Substitution : The oxime group can participate in nucleophilic substitution reactions.

Clinical Efficacy

A meta-analysis demonstrated that paliperidone is effective in significantly improving symptoms of schizophrenia and enhancing personal and social functioning. In a randomized controlled trial involving 618 patients, all doses of paliperidone extended-release showed significant improvements in PANSS (Positive and Negative Syndrome Scale) scores compared to placebo .

Adverse Effects

While paliperidone has shown efficacy, it is also associated with various side effects. A case study reported severe adverse effects in a patient treated with paliperidone palmitate, including muscle rigidity, tremors, and excessive salivation. These symptoms were resolved after discontinuation of the medication and treatment with procyclidine .

Biochemical Impact

Research on the effects of paliperidone on rat brain tissues indicated that it significantly decreased the activities of enzymes associated with oxidative stress, such as adenosine deaminase (ADA) and xanthine oxidase (XO) . This suggests a potential role for paliperidone in improving antioxidant status in the brain, which could have implications for its therapeutic effects in schizophrenia .

Summary Table of Key Findings

| Aspect | Details |

|---|---|

| Target Receptors | Dopamine D2, Serotonin 5-HT2A |

| Oral Bioavailability | 28% |

| Peak Plasma Concentration | 24 hours |

| Terminal Half-Life | 23 hours |

| Key Chemical Reactions | Oxidation to nitriles, reduction to amines, nucleophilic substitutions |

| Clinical Efficacy | Significant improvement in PANSS scores; effective in personal/social functioning |

| Adverse Effects Noted | Muscle rigidity, tremors, excessive salivation; resolved with procyclidine |

Propiedades

IUPAC Name |

3-[2-[4-[(E)-C-(2,4-difluorophenyl)-N-hydroxycarbonimidoyl]piperidin-1-yl]ethyl]-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28F2N4O3/c1-14-17(23(31)29-9-2-3-20(30)22(29)26-14)8-12-28-10-6-15(7-11-28)21(27-32)18-5-4-16(24)13-19(18)25/h4-5,13,15,20,30,32H,2-3,6-12H2,1H3/b27-21+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLNKYXBDIXTFRW-SZXQPVLSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)C(=NO)C4=C(C=C(C=C4)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)/C(=N\O)/C4=C(C=C(C=C4)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28F2N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.